Roquefortine E

Vue d'ensemble

Description

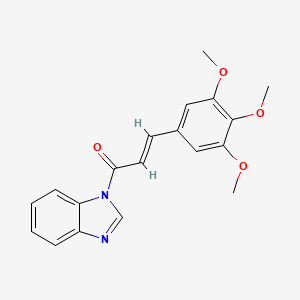

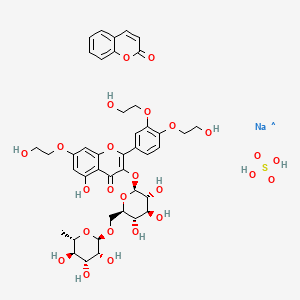

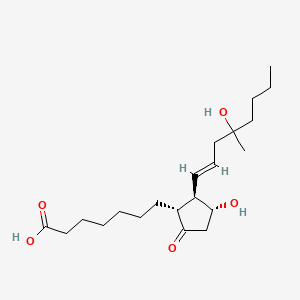

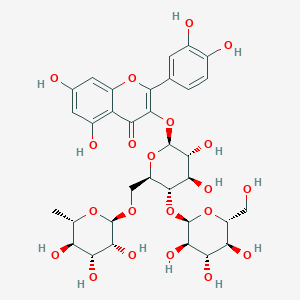

La roquefortine E est un alcaloïde de la diketopiperazine produit par certains champignons, en particulier des espèces du genre Penicillium. Elle est structurellement apparentée à d'autres roquefortines, telles que la roquefortine C et la roquefortine D. Ces composés sont connus pour leurs structures complexes et leurs activités biologiques importantes, notamment leurs propriétés antibactériennes et antitumorales .

Mécanisme D'action

Target of Action

Roquefortine E is an analogue of Roquefortine C . It is an antimitotic agent , which means it interferes with mitosis (cell division). , a component of the receptor for GABA, the major inhibitory neurotransmitter in the vertebrate brain.

Mode of Action

This compound, similar to its analogue Roquefortine C, contains an additional isoprenyl unit on the imidazole . This structure is similar to phenylhistin, another antimitotic agent

Biochemical Pathways

The biosynthesis of this compound involves several enzymatic steps. It begins with the condensation of L-tryptophane and L-histidine to form a cyclodipeptide with a diketopiperazine ring by the action of a nonribosomal peptide synthetase . After the formation of the cyclodipeptide, there is a grid in the biochemical pathway . The dimethylallyltryptophan synthetase prenylates both the cyclodipeptide and its dehydrogenated form, yielding directly the products roquefortine D and roquefortine C . This leads to a branch in the otherwise linear pathway .

Result of Action

It is known to be a selective, albeit weakly active, antitumor agent

Action Environment

The action of this compound, like other secondary metabolites produced by Penicillium roqueforti, can be influenced by environmental factors. For instance, P. roqueforti shows signs of domestication, with separate differentiated populations found associated with certain types of cheese . These include attributes such as greater spore production on bread, high lipolytic activity and salt tolerance, adaptation to lactose utilization and growth in an acidic environment, and successful competition with fermentative bacteria . These factors could potentially influence the production and action of this compound.

Analyse Biochimique

Biochemical Properties

Roquefortine E plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. This compound can inhibit these enzymes, affecting the metabolism of other substances. Additionally, it interacts with proteins involved in cellular signaling pathways, potentially altering their function and leading to various cellular responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and metabolic pathways, ultimately affecting cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds. Additionally, it can interact with transcription factors, influencing gene expression. This compound may also inhibit or activate specific enzymes, leading to changes in cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have persistent effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including neurotoxicity and hepatotoxicity. These effects highlight the importance of understanding the dosage-dependent responses to this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the oxidative metabolism of various compounds. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. These interactions can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. This compound may be actively transported into specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the activity and function of this compound, contributing to its overall biological effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La roquefortine E peut être synthétisée par une série de réactions enzymatiques impliquant des synthétases de peptides non ribosomiques. La biosynthèse commence par la condensation de la L-tryptophane et de la L-histidine pour former un cyclodipeptide avec un cycle diketopiperazine. Cet intermédiaire subit plusieurs modifications, notamment la prénylation et l'oxydation, pour donner la this compound .

Méthodes de production industrielle : La production industrielle de la this compound implique généralement la culture d'espèces de Penicillium dans des conditions contrôlées. Les champignons sont cultivés dans des milieux riches en nutriments, et la production de this compound est optimisée par la manipulation de facteurs environnementaux tels que le pH, la température et la disponibilité des nutriments. Le composé est ensuite extrait et purifié à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La roquefortine E subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est l'oxydation de l'azote indolique, qui conduit à la formation d'intermédiaires nitrones .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent des agents oxydants tels que les monooxygénases dépendantes des flavines. Ces réactions se produisent généralement dans des conditions douces, ce qui les rend adaptées aux applications industrielles .

Principaux produits formés : Les principaux produits formés à partir des réactions de la this compound comprennent la roquefortine L et d'autres composés apparentés. Ces produits sont souvent caractérisés par leurs caractéristiques structurales uniques et leurs activités biologiques .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée comme composé modèle pour étudier la biosynthèse des alcaloïdes de la diketopiperazine. En biologie, elle sert d'outil pour étudier le métabolisme fongique et la production de métabolites secondaires. En médecine, la this compound et ses dérivés sont explorés pour leur potentiel en tant qu'agents antibactériens et antitumoraux. De plus, dans l'industrie, la this compound est utilisée dans le développement de composés bioactifs pour diverses applications .

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec les enzymes du cytochrome P450. Cette interaction inhibe la synthèse des protéines, de l'ARN et de l'ADN bactériens, ce qui conduit aux effets antibactériens observés. Le composé affecte également les voies cellulaires impliquées dans la régulation du cycle cellulaire, contribuant à ses propriétés antitumorales .

Applications De Recherche Scientifique

Roquefortine E has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of diketopiperazine alkaloids. In biology, it serves as a tool for investigating fungal metabolism and secondary metabolite production. In medicine, this compound and its derivatives are explored for their potential as antibacterial and antitumor agents. Additionally, in the industry, this compound is used in the development of bioactive compounds for various applications .

Comparaison Avec Des Composés Similaires

La roquefortine E est structurellement similaire à d'autres roquefortines, telles que la roquefortine C et la roquefortine D. elle est unique dans ses modifications spécifiques et ses activités biologiques. Des composés similaires comprennent la mélégrine, la glandicoline et l'oxaline, qui partagent la structure de base de la diketopiperazine mais diffèrent par leurs groupes fonctionnels et leurs bioactivités .

Conclusion

La this compound est un composé fascinant avec un potentiel important dans divers domaines scientifiques. Sa structure complexe et ses diverses activités biologiques en font un sujet d'étude précieux en chimie, en biologie, en médecine et dans l'industrie. Comprendre ses méthodes de préparation, ses réactions chimiques et son mécanisme d'action peut ouvrir la voie à de nouvelles applications et innovations.

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à les poser !

Propriétés

IUPAC Name |

(1S,4E,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O2/c1-7-25(3,4)21-18(28-15-29-21)13-19-23(34)32-20(22(33)30-19)14-27(26(5,6)8-2)16-11-9-10-12-17(16)31-24(27)32/h7-13,15,20,24,31H,1-2,14H2,3-6H3,(H,28,29)(H,30,33)/b19-13+/t20-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEIOWQHMDDCDD-HJILTBFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)N3C(CC4(C3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C1=C(N=CN1)/C=C/2\C(=O)N3[C@@H](C[C@@]4([C@H]3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017682 | |

| Record name | Roquefortine E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871982-52-4 | |

| Record name | Roquefortine E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)